

Application Notes and Protocols for CP-865569 in MV4-11 Cells

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Compound of Interest

Compound Name: CP-865569

Cat. No.: B12771284

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Introduction

CP-865569 is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). The internal tandem duplication (ITD) mutation of FLT3 (FLT3-ITD) leads to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival. The MV4-11 cell line, derived from a patient with biphenotypic B-myelomonocytic leukemia, harbors this FLT3-ITD mutation, making it an essential in vitro model for studying the efficacy of FLT3 inhibitors like **CP-865569**. These application notes provide detailed protocols for assessing the in vitro activity of **CP-865569** in MV4-11 cells, including its effects on cell viability, signal transduction, apoptosis, and cell cycle progression.

Cell Culture Protocol for MV4-11 Cells

MV4-11 cells are grown in suspension and require specific culture conditions for optimal growth and viability.

Materials:

- Iscove's Modified Dulbecco's Medium (IMDM)
- Fetal Bovine Serum (FBS)

- Penicillin-Streptomycin (Pen-Strep)
- MV4-11 cells
- Sterile culture flasks (T-25 or T-75)
- Centrifuge
- Hemocytometer or automated cell counter
- Trypan blue solution

Procedure:

- **Complete Growth Medium:** Prepare complete growth medium by supplementing IMDM with 10% heat-inactivated FBS and 1% Pen-Strep.
- **Cell Thawing:** Thaw cryopreserved MV4-11 cells rapidly in a 37°C water bath. Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium and centrifuge at 125 x g for 5-7 minutes.
- **Cell Seeding:** Resuspend the cell pellet in fresh complete growth medium and transfer to a culture flask. Maintain cell density between 1×10^5 and 1×10^6 viable cells/mL.
- **Cell Maintenance:** Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂. Monitor cell density and viability every 2-3 days. When the cell density approaches 1×10^6 cells/mL, subculture the cells by adding fresh medium to dilute the cell suspension to a density of 2×10^5 cells/mL.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

- MV4-11 cells

- **CP-865569** (stock solution in DMSO)
- Complete growth medium
- 96-well clear flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed MV4-11 cells in a 96-well plate at a density of 1×10^4 cells/well in 100 μ L of complete growth medium.
- **Compound Treatment:** Prepare serial dilutions of **CP-865569** in complete growth medium. Add the desired concentrations of the compound to the wells. Include a vehicle control (DMSO) and a no-treatment control.
- **Incubation:** Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
- **MTT Addition:** Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- **Solubilization:** Add 100 μ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
- **Data Acquisition:** Measure the absorbance at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation:

Compound	IC50 in MV4-11 cells (nM)
CP-865569	Data to be determined experimentally
Reference Inhibitor	e.g., 4-6 nM (for ABT-869)[1]

Western Blot Analysis of FLT3 Signaling Pathway

This protocol is used to assess the effect of **CP-865569** on the phosphorylation status of FLT3 and its downstream signaling proteins.

Materials:

- MV4-11 cells
- **CP-865569**
- Complete growth medium
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (p-FLT3, FLT3, p-STAT5, STAT5, p-AKT, AKT, p-ERK, ERK, β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

Procedure:

- **Cell Treatment:** Seed MV4-11 cells and treat with various concentrations of **CP-865569** or vehicle control for 2-4 hours.
- **Cell Lysis:** Harvest the cells, wash with cold PBS, and lyse with lysis buffer on ice.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- **Immunoblotting:** Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- **Detection:** Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Data Presentation:

Treatment	p-FLT3 Inhibition (%)	p-STAT5 Inhibition (%)	p-AKT Inhibition (%)	p-ERK Inhibition (%)
Vehicle Control	0	0	0	0
CP-865569 (e.g., 10 nM)	Data to be determined	Data to be determined	Data to be determined	Data to be determined
CP-865569 (e.g., 100 nM)	Data to be determined	Data to be determined	Data to be determined	Data to be determined

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (Annexin V) and loss of membrane integrity (Propidium Iodide).

Materials:

- MV4-11 cells
- **CP-865569**
- Complete growth medium
- Annexin V-FITC/PE Apoptosis Detection Kit
- Flow cytometer

Procedure:

- Cell Treatment: Treat MV4-11 cells with **CP-865569** or vehicle control for 24-48 hours.
- Cell Staining: Harvest the cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC/PE and Propidium Iodide (PI) and incubate in the dark.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

Treatment	% Early Apoptosis (Annexin V+/PI-)	% Late Apoptosis (Annexin V+/PI+)	% Total Apoptosis
Vehicle Control	Data to be determined	Data to be determined	Data to be determined
CP-865569 (e.g., 100 nM)	Data to be determined	Data to be determined	Data to be determined
CP-865569 (e.g., 500 nM)	Data to be determined	Data to be determined	Data to be determined

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

- MV4-11 cells
- **CP-865569**
- Complete growth medium
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

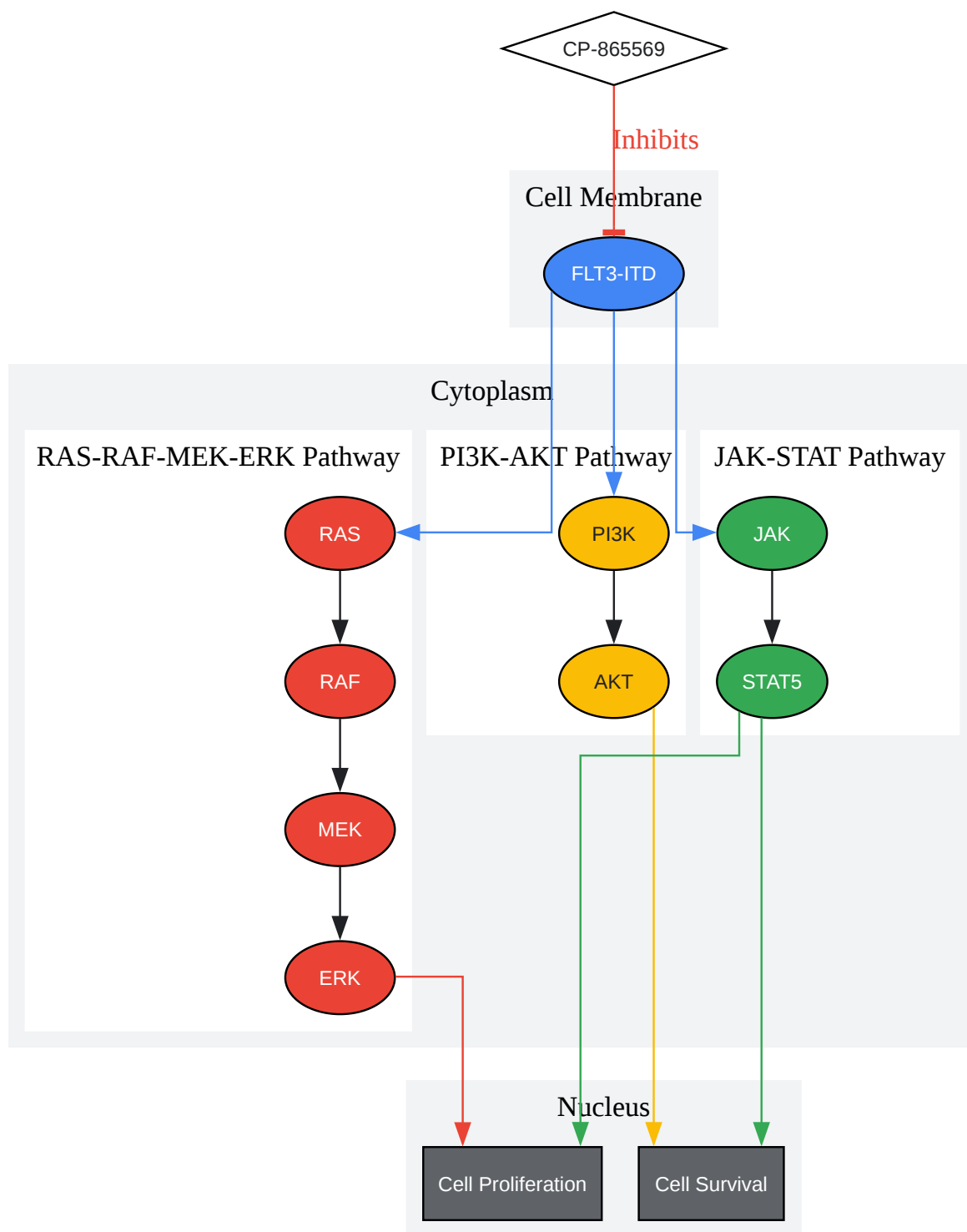
Procedure:

- Cell Treatment: Treat MV4-11 cells with **CP-865569** or vehicle control for 24 hours.
- Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
- Cell Staining: Wash the fixed cells and resuspend in PI staining solution. Incubate in the dark.
- Flow Cytometry: Analyze the stained cells using a flow cytometer.

Data Presentation:

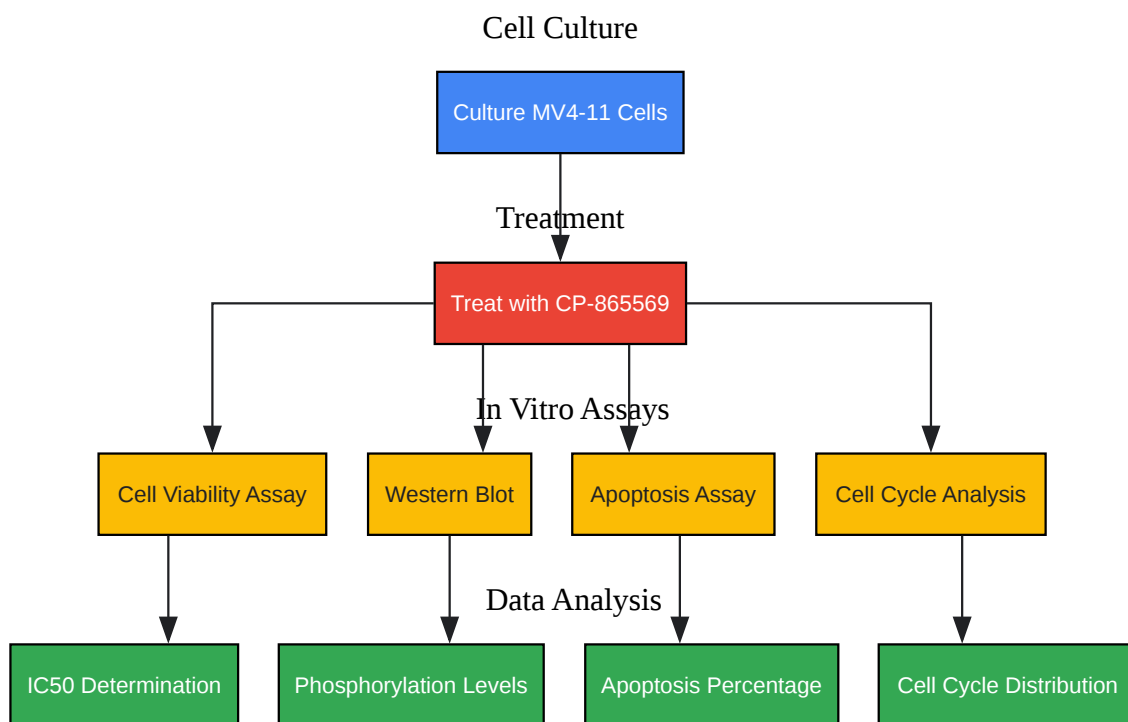
Treatment	% G0/G1 Phase	% S Phase	% G2/M Phase
Vehicle Control	Data to be determined	Data to be determined	Data to be determined
CP-865569 (e.g., 100 nM)	Data to be determined	Data to be determined	Data to be determined
CP-865569 (e.g., 500 nM)	Data to be determined	Data to be determined	Data to be determined

Visualizations



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Caption: FLT3-ITD signaling pathway and the inhibitory action of **CP-865569**.



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Caption: General experimental workflow for evaluating **CP-865569** in MV4-11 cells.

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References

- 1. ABT-869, a multitargeted receptor tyrosine kinase inhibitor: inhibition of FLT3 phosphorylation and signaling in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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